molecular formula C11H9F3N2 B3126512 2-(3-methylphenyl)-5-(trifluoromethyl)-1H-imidazole CAS No. 33469-19-1

2-(3-methylphenyl)-5-(trifluoromethyl)-1H-imidazole

Cat. No.: B3126512
CAS No.: 33469-19-1
M. Wt: 226.2 g/mol
InChI Key: DMPMTAYRVMORDC-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-5-(trifluoromethyl)-1H-imidazole is a substituted imidazole derivative characterized by a 3-methylphenyl group at position 2 and a trifluoromethyl (CF₃) group at position 5 of the imidazole ring. The CF₃ group enhances electronegativity and metabolic stability, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(3-methylphenyl)-5-(trifluoromethyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2/c1-7-3-2-4-8(5-7)10-15-6-9(16-10)11(12,13)14/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPMTAYRVMORDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC=C(N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-5-(trifluoromethyl)-1H-imidazole typically involves the formation of the imidazole ring followed by the introduction of the trifluoromethyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenyl)-5-(trifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while substitution reactions can lead to various substituted imidazole derivatives .

Scientific Research Applications

2-(3-methylphenyl)-5-(trifluoromethyl)-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-5-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Key structural analogs differ in substituent type, position, and electronic effects:

Compound Name Substituents (Position) Molecular Weight XLogP3 Key Properties/Applications Reference
2-(3-Methylphenyl)-5-(trifluoromethyl)-1H-imidazole 3-MePh (2), CF₃ (5) 242.20* 2.6* Hypothesized metabolic stability, organic synthesis
2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole 4-MeOPh (2), CF₃ (5) 242.20 2.6 Higher solubility in polar solvents
SB203580 (Kinase Inhibitor) 4-FPh (2), 4-MeSOPh (4), Pyridyl (5) 377.42 3.8 p38 MAPK inhibition, anti-inflammatory
5-(3-Nitrophenyl)-1-[3-(CF₃)Ph]-1H-imidazole-2-thiol 3-NO₂Ph (5), CF₃Ph (1), thiol (2) 381.33 3.2 Potential enzyme inhibition
2-(3-Fluorophenyl)-1H-benz[d]imidazole 3-FPh (2) 213.22 2.1 Antimicrobial activity

*Calculated values based on structural analogs.

Substituent Effects:
  • Electron-Withdrawing Groups (CF₃, NO₂): Enhance electrophilicity and stability. CF₃ improves resistance to oxidative degradation compared to NO₂ .
  • Electron-Donating Groups (Me, MeO): Increase hydrophobicity (Me) or solubility (MeO). The 3-MePh group in the target compound may improve membrane permeability relative to 4-MeOPh .
  • Heterocyclic Additions (Thiazole, Triazole): Compounds with fused heterocycles (e.g., 9a–e in ) exhibit enhanced binding affinity in enzyme assays, suggesting the target compound could be modified for biological applications .

Physicochemical Properties

  • Solubility: CF₃-substituted imidazoles are typically soluble in organic solvents (e.g., DCM, THF) but poorly in water . The 3-MePh group in the target compound may reduce aqueous solubility compared to 4-MeOPh analogs .
  • Thermal Stability: Melting points for imidazole derivatives range from 120–250°C, influenced by substituent symmetry and crystallinity (e.g., 9c in has a melting point of 198°C) .

Biological Activity

The compound 2-(3-methylphenyl)-5-(trifluoromethyl)-1H-imidazole is a notable member of the imidazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The unique structure of this compound includes:

  • 3-Methylphenyl group : Enhances hydrophobic interactions and specificity towards biological targets.
  • Trifluoromethyl group : Increases lipophilicity and metabolic stability, allowing for better interaction with hydrophobic regions of proteins and enzymes.

This combination of substituents contributes to the compound's unique biological properties, making it a subject of interest in drug development.

Antimicrobial Activity

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures showed varied activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 1000 µg/mL. Specifically, the trifluoromethyl substituent was crucial for enhancing antibacterial activity against strains like Staphylococcus aureus and Bacillus subtilis .

Anticancer Potential

The anticancer potential of imidazole derivatives has been extensively studied. For instance, compounds containing the imidazole core have been shown to inhibit cell growth in various cancer cell lines. In vitro studies demonstrated that derivatives could induce apoptosis in breast cancer cells (MDA-MB-231), enhancing caspase-3 activity significantly at specific concentrations . The mechanism often involves the induction of reactive oxygen species (ROS) and cell cycle arrest at the sub-G1 phase.

The mechanism by which this compound exerts its biological effects involves:

  • Interaction with Enzymes and Receptors : The lipophilic nature allows it to bind effectively to various proteins, modulating their activity.
  • Induction of Apoptosis : The compound can trigger apoptotic pathways through ROS generation and mitochondrial dysfunction .

Study on Anticancer Activity

A recent study synthesized several imidazole derivatives and evaluated their anticancer activities against multiple cell lines. Among these, this compound showed promising results in inhibiting tumor growth at low micromolar concentrations. The study utilized MTT assays to assess cell viability and found that specific compounds could significantly reduce cell proliferation .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial efficacy of imidazole derivatives against resistant bacterial strains. The presence of the trifluoromethyl group was linked to enhanced activity against MRSA, showcasing the compound's potential as a lead candidate for developing new antibacterial agents .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityMIC Values
This compoundStructureAntimicrobial, Anticancer31.25 - 1000 µg/mL
2-(3-methylphenyl)-1H-imidazoleStructureLess active due to lack of trifluoromethylN/A
5-(trifluoromethyl)-1H-imidazoleStructureLimited reactivity; lacks methylphenyl groupN/A

Q & A

Basic: What are the common synthetic routes for preparing 2-(3-methylphenyl)-5-(trifluoromethyl)-1H-imidazole, and how are intermediates characterized?

The synthesis typically involves a multi-step protocol:

  • Condensation reactions : Aryl aldehydes (e.g., 3-methylbenzaldehyde) react with trifluoromethyl-containing precursors (e.g., trifluoroacetophenone derivatives) in the presence of ammonium acetate (NH₄OAc) as a catalyst under reflux conditions in polar solvents like ethanol or acetic acid .
  • Cyclization : The intermediate Schiff base undergoes cyclization at elevated temperatures (80–120°C) to form the imidazole core.
  • Characterization : Key intermediates are validated via melting point analysis , FT-IR (to confirm C-F stretches at ~1100–1200 cm⁻¹), ¹H/¹³C NMR (to assign aromatic protons and trifluoromethyl groups), and elemental analysis (to verify purity ≥95%) .

Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • ¹H NMR : Identifies aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.5 ppm), and imidazole NH protons (δ ~12–13 ppm, broad singlet) .
  • ¹³C NMR : Confirms trifluoromethyl carbon signals (δ ~120–125 ppm, q, J = 270–280 Hz) and quaternary carbons in the imidazole ring .
  • FT-IR : Detects C-F vibrations (1100–1250 cm⁻¹) and NH stretches (~3200 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Advanced: How can computational methods like molecular docking predict the biological activity of this compound against specific enzyme targets?

  • Molecular docking (e.g., AutoDock Vina) predicts binding affinities by simulating interactions between the compound and target proteins (e.g., kinases or proteases).
  • Key steps :
    • Prepare the ligand (protonation states, energy minimization).
    • Define the active site (e.g., ATP-binding pocket for kinases).
    • Analyze docking poses for hydrogen bonds (e.g., imidazole NH with catalytic residues) and hydrophobic interactions (e.g., trifluoromethyl with hydrophobic pockets) .
  • Example: Analogous imidazole derivatives (e.g., SB203580) show binding to p38 MAP kinase via π-π stacking with phenylalanine residues .

Advanced: What strategies address low yields in the cyclocondensation step during synthesis?

  • Solvent optimization : Replace ethanol with acetic acid to enhance proton availability for cyclization .
  • Catalyst screening : Test NH₄OAc, montmorillonite K10, or iodine for improved reaction efficiency .
  • Microwave-assisted synthesis : Reduce reaction time (30–60 minutes vs. 12 hours) and increase yields by 15–20% .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate pure product from by-products like unreacted Schiff bases .

Advanced: How do structural modifications at the 1H-imidazole ring influence bioactivity, and what SAR insights exist?

  • Trifluoromethyl position : Moving the CF₃ group from C5 to C4 reduces kinase inhibition potency due to altered steric and electronic interactions .
  • Aryl substituents : Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance metabolic stability but may reduce solubility. Bulky groups (e.g., 3-methylphenyl) improve target selectivity by restricting rotational freedom .
  • Imidazole NH : Methylation eliminates hydrogen-bonding capacity, often abolishing activity against enzymes reliant on NH interactions (e.g., cytochrome P450) .

Advanced: How to resolve discrepancies in biological activity data across different assay systems for this compound?

  • Assay standardization : Compare IC₅₀ values under identical conditions (e.g., ATP concentration for kinase assays) .
  • Cell model selection : Primary cells (e.g., cerebellar granule neurons) may show different sensitivity vs. immortalized lines (e.g., HEK293) due to endogenous kinase expression .
  • Counteract off-target effects : Use selective inhibitors (e.g., SB202474 as a negative control for p38 MAPK assays) to confirm target specificity .
  • Data normalization : Express activity relative to positive controls (e.g., staurosporine for broad-spectrum kinase inhibition) to mitigate batch-to-batch variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-methylphenyl)-5-(trifluoromethyl)-1H-imidazole
Reactant of Route 2
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2-(3-methylphenyl)-5-(trifluoromethyl)-1H-imidazole

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